2-Fluorobenzenesulfonyl chloride

Catalog No.
S750820
CAS No.
2905-21-7
M.F
C6H4ClFO2S
M. Wt
194.61 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzenesulfonyl chloride

CAS Number

2905-21-7

Product Name

2-Fluorobenzenesulfonyl chloride

IUPAC Name

2-fluorobenzenesulfonyl chloride

Molecular Formula

C6H4ClFO2S

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H

InChI Key

ZSZKAQCISWFDCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)Cl

Synthesis of Furan Derivatives

FBSC serves as a key building block in the synthesis of specific furan derivatives. Furans are a class of heterocyclic aromatic compounds containing an oxygen atom in the ring. FBSC reacts with various starting materials to introduce a 2-fluorophenyl substituent onto the furan ring. Some examples include:

  • 2-(2-fluorophenyl)benzofuran []
  • 2-butyl-5-(2-fluorophenyl)furan []
  • 2-(2-fluorophenyl)-3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran []

FBSC is an aromatic sulfonyl chloride derivative. It is obtained commercially or synthesized from 2-fluorobenzenesulfonic acid []. FBSC plays a role in the synthesis of various organic compounds, particularly furan derivatives [].


Molecular Structure Analysis

The FBSC molecule consists of a benzene ring with a fluorine atom attached at the second position (2-fluoro). A sulfonyl group (SO2Cl) is bonded to the first carbon of the benzene ring. The key features of this structure include:

  • Aromatic character: The cyclic arrangement of conjugated double bonds in the benzene ring grants aromatic character and stability to the molecule.
  • Electron-withdrawing effect: The fluorine atom and the sulfonyl group are both electron-withdrawing substituents. This pulls electron density away from the benzene ring, particularly affecting the carbon directly attached to the sulfonyl group.

Chemical Reactions Analysis

  • Synthesis of furan derivatives: FBSC reacts with various nucleophiles to introduce the 2-fluorophenylsulfonyl group onto furan rings. This reaction allows for the preparation of diverse furan derivatives with potential biological activities [].

An example of the reaction with furan is shown below:

FC6H4SO2Cl  +  C4H4O  ->  FC6H4SO2-OC4H3 + HCl(FBSC)           (Furan)      (Fluorophenylsulfonylfuran)     (Hydrochloric acid)

Physical And Chemical Properties Analysis

  • Appearance: Clear, colorless to yellow liquid [, ].
  • Melting point: 27-30 °C [].
  • Boiling point: 246-247 °C [].
  • Density: 1.47 g/mL at 25 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and benzene [].
  • Stability: Reacts with water, releasing fumes of hydrochloric acid [].

FBSC does not have a known mechanism of action in biological systems. Its primary function is as a chemical reagent in organic synthesis.

FBSC is a corrosive and harmful compound. Here are some safety concerns:

  • Skin and eye irritant: Causes severe skin burns and eye damage [, ].
  • Toxic fumes: Reacts with water to release toxic and corrosive fumes of hydrochloric acid [, ].
  • Highly reactive: Reacts with various functional groups [].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (41.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (49.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2905-21-7

Wikipedia

2-Fluorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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